![molecular formula C7H3Cl2F3O2S B2803243 3-氯-2-(三氟甲基)苯并[1,4]噻二唑-1-磺酰氯 CAS No. 1214340-24-5](/img/structure/B2803243.png)

3-氯-2-(三氟甲基)苯并[1,4]噻二唑-1-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the linear formula CF3C6H4SO2Cl . It is a liquid at room temperature .

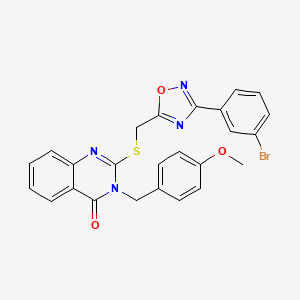

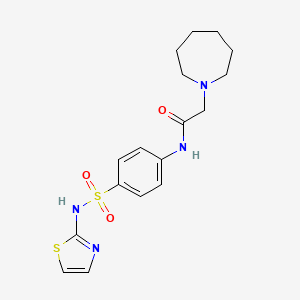

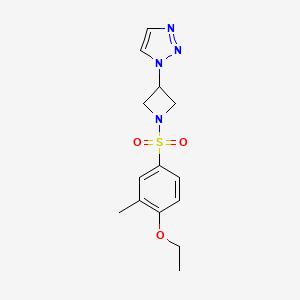

Molecular Structure Analysis

The molecular structure of 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride consists of a benzene ring substituted with a trifluoromethyl group, a chlorine atom, and a sulfonyl chloride group . The molecular weight of the compound is 244.62 .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature with a density of 1.526 g/mL at 25 °C . It has a refractive index of 1.485 and a boiling point of 88-90 °C/6 mmHg .科学研究应用

Synthesis of Trifluoromethylpyridines

Trifluoromethylpyridines (TFMP) and its derivatives are synthesized using 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride. These compounds have found significant applications in the agrochemical and pharmaceutical industries .

Protection of Crops from Pests

The major use of TFMP derivatives is in the protection of crops from pests. Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .

Pharmaceutical and Veterinary Industries

Several TFMP derivatives are used in the pharmaceutical and veterinary industries. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

Clinical Trials

Many candidates containing TFMP derivatives are currently undergoing clinical trials .

Synthesis of β-Arylated Thiophenes

3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride may be used to synthesize β-arylated thiophenes via palladium catalyzed desulfitative arylation .

Synthesis of 2,5-Diarylated Pyrrole

This compound can also be used in the synthesis of 2,5-diarylated pyrrole .

FDA-Approved Drugs

Trifluoromethyl group-containing drugs, synthesized using 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride, have been approved by the FDA .

Organic Compounds in Medicines, Electronics, Agrochemicals, and Catalysis

Organo-fluorine chemistry, which includes the use of 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride, has found applications in medicines, electronics, agrochemicals, and catalysis .

安全和危害

3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride is classified as a dangerous substance. It causes severe skin burns and eye damage . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

作用机制

Target of Action

It is known that sulfonyl chloride compounds are often used in organic synthesis due to their reactivity . They can react with a variety of nucleophiles, making them useful in the formation of various chemical bonds .

Mode of Action

The mode of action of 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. It can participate in various chemical reactions, such as nucleophilic substitution reactions . The trifluoromethyl group can also influence the reactivity of the compound, potentially enhancing its electrophilic properties .

Biochemical Pathways

It is known that sulfonyl chloride compounds can participate in a variety of chemical reactions, potentially affecting multiple biochemical pathways depending on the context of their use .

Result of Action

As a reactive compound, it could potentially participate in a variety of chemical reactions, leading to the formation of various products .

Action Environment

The action, efficacy, and stability of 3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and the temperature . As a sulfonyl chloride compound, it is sensitive to moisture , which could affect its stability and reactivity.

属性

IUPAC Name |

3-chloro-2-(trifluoromethyl)benzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F3O2S/c8-4-2-1-3-5(15(9,13)14)6(4)7(10,11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNCGZHXOHKKNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(F)(F)F)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.06 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(trifluoromethyl)benzene-1-sulfonyl chloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(cyclohex-1-en-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2803162.png)

![7-Chloro-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-8-sulfonyl chloride](/img/structure/B2803170.png)